molecular formula C19H18N2O B14611589 1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole CAS No. 60627-64-7

1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole

Cat. No.: B14611589
CAS No.: 60627-64-7
M. Wt: 290.4 g/mol
InChI Key: ABOPWQQTXSIFDB-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-3,5-diphenylpyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-diphenylpyrazole: Lacks the allyl group, making it less reactive in certain chemical reactions.

    3,5-Diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

Uniqueness

1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole is unique due to the presence of both the methyl and allyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60627-64-7

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-4-prop-2-enoxypyrazole

InChI

InChI=1S/C19H18N2O/c1-3-14-22-19-17(15-10-6-4-7-11-15)20-21(2)18(19)16-12-8-5-9-13-16/h3-13H,1,14H2,2H3

InChI Key

ABOPWQQTXSIFDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC=C)C3=CC=CC=C3

Origin of Product

United States

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